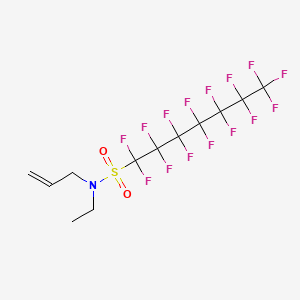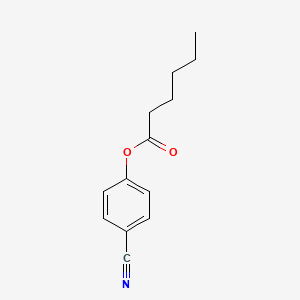
4-Cyanophenyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl hexanoate is an organic compound characterized by the presence of a cyanophenyl group attached to a hexanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl hexanoate typically involves the esterification of 4-cyanophenol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanophenyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and hexanoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Hydrolysis: 4-Cyanophenol and hexanoic acid.
Reduction: 4-Aminophenyl hexanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Cyanophenyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-cyanophenyl hexanoate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis, releasing active metabolites.
Comparaison Avec Des Composés Similaires
- 4-Cyanophenyl acetate
- 4-Cyanophenyl butyrate
- 4-Cyanophenyl propionate
Uniqueness: The uniqueness of 4-cyanophenyl hexanoate lies in its specific ester chain length, which can influence its physical properties and reactivity. This makes it suitable for particular applications where other cyanophenyl esters may not be as effective.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(4-cyanophenyl) hexanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-9H,2-5H2,1H3 |
Clé InChI |
YBWGAQUSTRKYAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


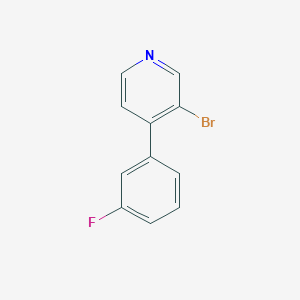
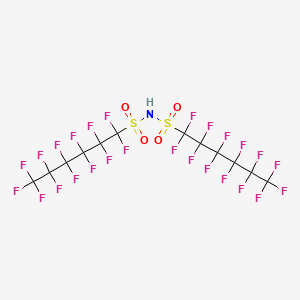
![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)

![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12848731.png)
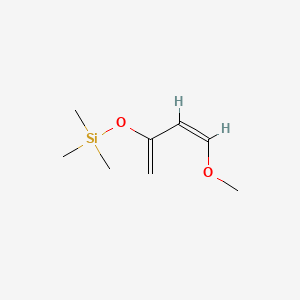

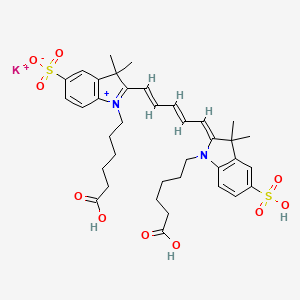

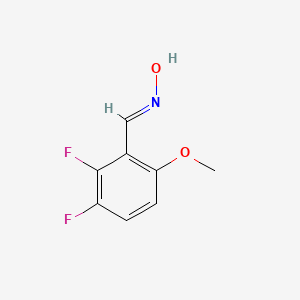
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)

